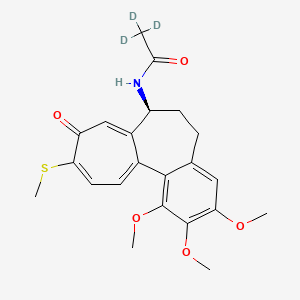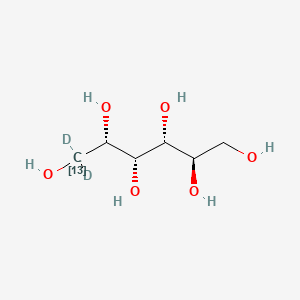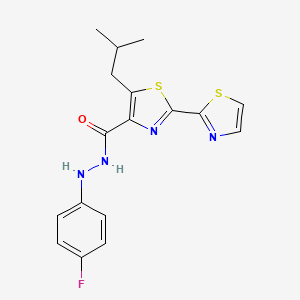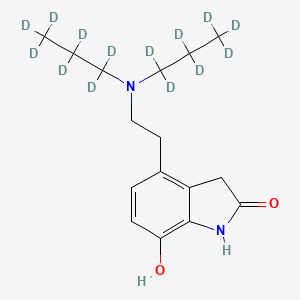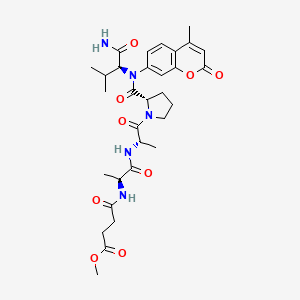
MeOSuc-AAPV-AMC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin, commonly known as MeOSuc-AAPV-AMC, is a fluorogenic substrate used primarily for the detection and quantification of elastase activity. Elastase is an enzyme that breaks down elastin, a protein that provides elasticity to tissues. This compound is particularly useful in biochemical assays due to its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin involves multiple steps, starting with the protection of amino groups and the sequential coupling of amino acids. The general synthetic route includes:
Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups to prevent unwanted reactions.
Coupling of Amino Acids: The protected amino acids are sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed to yield the desired peptide sequence.
Coupling with Methoxysuccinyl and 7-amido-4-methylcoumarin: The peptide is then coupled with methoxysuccinyl and 7-amido-4-methylcoumarin to form the final product.
Industrial Production Methods
Industrial production of Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch synthesis using automated peptide synthesizers.
Purification: Purification of the product using techniques such as high-performance liquid chromatography (HPLC).
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin primarily undergoes enzymatic hydrolysis reactions. The compound is specifically cleaved by elastase enzymes, resulting in the release of the fluorescent 7-amido-4-methylcoumarin moiety.
Common Reagents and Conditions
Reagents: Elastase enzymes (human leukocyte elastase, porcine pancreatic elastase).
Conditions: The enzymatic reactions are typically carried out in buffered solutions at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product formed from the enzymatic cleavage of Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin is 7-amido-4-methylcoumarin, which exhibits fluorescence.
Aplicaciones Científicas De Investigación
Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in assays to measure elastase activity.
Cell Biology: Employed in studies to investigate the role of elastase in various cellular processes.
Medicine: Utilized in diagnostic assays to detect elastase activity in clinical samples, aiding in the diagnosis of diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Pharmacology: Used in drug discovery to screen for elastase inhibitors, which have potential therapeutic applications.
Mecanismo De Acción
Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin exerts its effects through enzymatic cleavage by elastase. The elastase enzyme recognizes and binds to the peptide sequence (alanyl-alanyl-prolyl-valyl) and cleaves the bond between valine and the 7-amido-4-methylcoumarin moiety. This cleavage releases the fluorescent 7-amido-4-methylcoumarin, which can be detected and quantified using fluorescence spectroscopy. The molecular targets involved are the elastase enzymes, and the pathway includes the hydrolysis of the peptide bond.
Comparación Con Compuestos Similares
Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin is unique due to its specific peptide sequence and fluorogenic properties. Similar compounds include:
Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-p-nitroanilide: Another elastase substrate that releases p-nitroaniline upon cleavage.
Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-chloromethylketone: An elastase inhibitor that covalently binds to the active site of elastase.
Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-trifluoromethylcoumarin: A fluorogenic substrate similar to Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin but with a different fluorophore.
These similar compounds highlight the versatility of the methoxysuccinyl-alanyl-alanyl-prolyl-valyl sequence in developing various substrates and inhibitors for elastase research.
Propiedades
Fórmula molecular |
C31H41N5O9 |
|---|---|
Peso molecular |
627.7 g/mol |
Nombre IUPAC |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C31H41N5O9/c1-16(2)27(28(32)40)36(20-9-10-21-17(3)14-26(39)45-23(21)15-20)31(43)22-8-7-13-35(22)30(42)19(5)34-29(41)18(4)33-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H2,32,40)(H,33,37)(H,34,41)/t18-,19-,22-,27-/m0/s1 |
Clave InChI |
AOPLOBUZHYHBLA-NFHWZJRKSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](C(C)C)C(=O)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(C(C)C)C(=O)N)C(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)

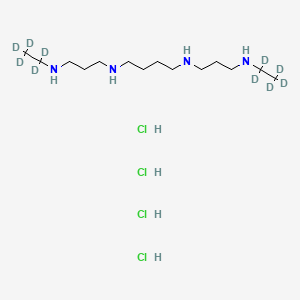

![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)


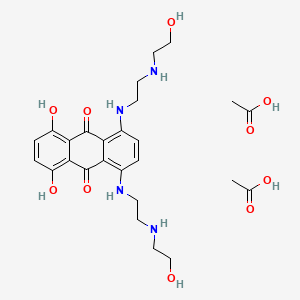
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
